Product packaging for 3-(5-Bromothiophen-3-yl)pyridine(Cat. No.:CAS No. 166450-99-3)

3-(5-Bromothiophen-3-yl)pyridine

Cat. No.: B2642193
CAS No.: 166450-99-3
M. Wt: 240.12
InChI Key: GEFXEUZTJRIUOE-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-3-yl)pyridine is a brominated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and materials science research. The molecular scaffold, featuring both pyridine and thiophene rings, is commonly utilized in Suzuki-Miyaura cross-coupling reactions to construct more complex bi-aryl structures for pharmaceutical discovery . Compounds containing bromothiophene-pyridine cores are of significant interest in the development of substances with potential biological activities. Related analogues have been investigated for various applications, underscoring the value of this chemical family as a building block in drug discovery efforts . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNS B2642193 3-(5-Bromothiophen-3-yl)pyridine CAS No. 166450-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromothiophen-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFXEUZTJRIUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 5 Bromothiophen 3 Yl Pyridine and Its Advanced Intermediates

Retrosynthetic Disconnection Strategies for 3-(5-Bromothiophen-3-yl)pyridine

The most logical retrosynthetic disconnection of this compound breaks the C-C bond between the pyridine (B92270) and thiophene (B33073) rings. This leads to two primary synthetic precursors: a 3-substituted pyridine and a 3-substituted thiophene. The choice of functionality on each precursor is critical for a successful coupling reaction. A common and effective strategy involves a nucleophilic pyridine synthon and an electrophilic thiophene synthon, or vice versa. This approach is central to well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.

For instance, a disconnection can yield a 3-pyridylboronic acid derivative and a 3,5-dibromothiophene. In this scenario, the organoboron compound acts as the nucleophilic partner, while the halogenated thiophene serves as the electrophilic partner. This strategy is often favored due to the commercial availability and stability of boronic acids.

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks. This section details the synthesis and functionalization of the necessary halogenated thiophene and functionalized pyridine derivatives.

Synthesis of Halogenated Thiophene Derivatives (e.g., 3-Bromothiophene)

The synthesis of halogenated thiophenes, such as 3-bromothiophene (B43185), is a fundamental step. These compounds serve as electrophilic partners in cross-coupling reactions.

The bromination of thiophene is a facile reaction that proceeds readily. iust.ac.ir However, achieving regioselectivity can be challenging due to the high reactivity of the thiophene ring, which can lead to multiple substitutions. iust.ac.ir To obtain 3-bromothiophene, direct bromination of thiophene is generally not selective and produces a mixture of 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) as major products. vaia.com

To achieve the desired 3-substitution pattern, indirect methods are often employed. One common approach involves the use of a directing group or starting from a pre-functionalized thiophene. While specific high-yield syntheses of 3-bromothiophene are proprietary, the general principle involves controlling the electrophilic attack on the thiophene ring.

ReactionReagents and ConditionsKey Features
Bromination of ThiopheneBr₂, Fe catalystHigh regioselectivity for the 2-position. vaia.com
Multi-brominationExcess Br₂, 48% HBrCan lead to di- and tri-brominated products. iust.ac.ir

For certain cross-coupling strategies, it is necessary to generate an organometallic thiophene species. This transforms the thiophene into a nucleophilic partner. This can be achieved through metal-halogen exchange, typically using strong bases like n-butyllithium, or by magnesium insertion to form a Grignard reagent. These organometallic intermediates can then be used in reactions with electrophilic pyridine derivatives. The generation of fully substituted thiophenes can be achieved through successive magnesiations. nih.gov

Synthesis of Pyridine Building Blocks with Orthogonal Functionality (e.g., 3-Pyridylboronic Acid)

The synthesis of functionalized pyridine building blocks is equally crucial. 3-Pyridylboronic acid is a particularly valuable reagent for introducing the 3-pyridyl moiety via Suzuki-Miyaura coupling. orgsyn.org

Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. rsc.org However, various methods have been developed to achieve regioselective functionalization. acs.orgnih.gov The synthesis of 3-pyridylboronic acid typically starts from 3-bromopyridine (B30812). orgsyn.orgresearchgate.net A common and effective method involves a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080), such as triisopropyl borate. orgsyn.orgchemicalbook.comnih.gov This "in situ quench" protocol has been shown to produce 3-pyridylboronic acid in high yields. researchgate.netnih.gov

The reaction is typically carried out at low temperatures (-60°C to -50°C) in a suitable solvent system like toluene (B28343) and THF. chemicalbook.com The addition of n-butyllithium to a solution of 3-bromopyridine generates the 3-lithiopyridine intermediate, which is then trapped with the borate ester. orgsyn.orgchemicalbook.com Subsequent hydrolysis yields the desired 3-pyridylboronic acid. chemicalbook.com

Starting MaterialKey ReagentsProductYield
3-Bromopyridinen-BuLi, Triisopropyl borate, Toluene/THF3-Pyridylboronic Acid73% chemicalbook.com
3-Bromopyridinen-BuLi, Triisopropyl borate3-Pyridylboronic AcidHigh yield researchgate.netnih.gov

This boronic acid can then be coupled with a suitable brominated thiophene derivative to form the target molecule, this compound.

Derivatization for Cross-Coupling Compatibility

To facilitate catalytic cross-coupling, one of the heterocyclic partners must be converted into an organometallic nucleophile, while the other serves as an organic electrophile (typically a halide). For the synthesis of this compound, this involves two primary retrosynthetic pathways, each requiring a specific derivatization strategy.

Pathway A: Derivatization of 3-Bromothiophene

In this approach, a bromo-functionalized thiophene is converted into an organoboron or organotin species. For Suzuki-Miyaura coupling, (5-bromothiophen-3-yl)boronic acid or its corresponding ester is required. The synthesis typically starts from 3,5-dibromothiophene. A selective metal-halogen exchange, often using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis, yields the desired boronic acid youtube.comnih.gov. To enhance stability and ease of handling, the boronic acid is often converted to a boronate ester, such as a pinacol (B44631) ester, by reaction with pinacol yonedalabs.com.

For Stille coupling, an organostannane is necessary. This can be prepared by treating 3,5-dibromothiophene with an organolithium reagent and then quenching the resulting lithiated species with a trialkyltin halide, such as tributyltin chloride nih.gov.

Pathway B: Derivatization of 3-Bromopyridine

Alternatively, the pyridine ring can be functionalized. 3-Pyridylboronic acid is commercially available or can be synthesized from 3-bromopyridine via lithium-halogen exchange and reaction with a borate ester youtube.com. This intermediate can then be coupled with 3,5-dibromothiophene. For Stille coupling, 3-(tributylstannyl)pyridine (B1335939) would be the required nucleophile.

Catalytic Cross-Coupling Strategies for Thiophene-Pyridine Linkage Formation

The formation of the C-C bond between the thiophene and pyridine rings is most effectively accomplished using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are the most prominent methods employed for this purpose.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming biaryl linkages due to the high functional group tolerance, mild reaction conditions, and the relatively low toxicity of the boron-containing byproducts organic-chemistry.orgnih.gov. The general reaction involves the coupling of an organoboron compound (e.g., (5-bromothiophen-3-yl)boronic acid) with an organic halide (e.g., 3-bromopyridine) in the presence of a palladium catalyst and a base lookchem.com.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalytic system, which consists of a palladium source (precatalyst) and a supporting ligand.

Palladium Precatalysts: Common Pd(0) precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which can often be used directly. Alternatively, more stable Pd(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) are frequently used; these are reduced in situ to the active Pd(0) species organic-chemistry.orgresearchgate.net.

Ligand Selection: The choice of phosphine (B1218219) ligand is critical for stabilizing the catalytic species and promoting the key steps of the catalytic cycle. While triphenylphosphine (B44618) (PPh₃) is a standard ligand, modern catalysis often employs more sophisticated ligands to improve yields and reaction rates, especially for challenging heteroaryl couplings mdpi.comnih.gov. Bulky and electron-rich alkylphosphines (e.g., tricyclohexylphosphine, PCy₃; tri-tert-butylphosphine, P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos) have shown exceptional activity. These ligands promote the oxidative addition step and facilitate the final reductive elimination, leading to higher catalytic turnover numbers and allowing for the coupling of less reactive aryl chlorides organic-chemistry.org.

Table 1. Selected Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Halides.
Palladium PrecatalystLigandSubstratesTypical YieldReference
Pd(PPh₃)₄- (PPh₃ is the ligand)Aryl Bromide + Arylboronic AcidGood to Excellent nih.govnumberanalytics.com
Pd(OAc)₂SPhosHeteroaryl Bromide + Heteroarylboronic AcidExcellent organic-chemistry.org
Pd₂(dba)₃P(t-Bu)₃Aryl Chloride + Arylboronic AcidGood organic-chemistry.org
Pd(OAc)₂PCy₃Aryl Triflates + Arylboronic AcidExcellent organic-chemistry.org

The selection of the base and solvent system is crucial for a successful Suzuki-Miyaura reaction, as it directly influences the transmetalation step and the stability of the catalyst and substrates.

Bases: An inorganic base is required to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center organic-chemistry.org. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) nih.govresearchgate.net. Stronger bases like sodium hydroxide (B78521) (NaOH) can also be used, but milder bases are often preferred to avoid side reactions, especially with base-sensitive functional groups researchgate.net. The choice of base can significantly impact yield, with K₃PO₄ and Cs₂CO₃ often proving superior for difficult couplings nih.gov.

Solvents: The reaction is typically performed in aprotic organic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (B95107) (THF) mdpi.comresearchgate.net. The addition of water is common, as it helps to dissolve the inorganic base and can accelerate the transmetalation step researchgate.netyoutube.com. Polar aprotic solvents like N,N-dimethylformamide (DMF) are also effective mdpi.com. The optimal solvent system depends on the specific substrates and reaction conditions.

Table 2. Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling Reaction.
SolventBaseYield (%)Reference
Toluene/H₂OK₃PO₄High mdpi.comresearchgate.net
1,4-Dioxane/H₂OK₃PO₄Excellent nih.gov
THF/H₂ONaOHHigh researchgate.net
DMF/H₂ONa₂CO₃Good mdpi.com
TolueneCs₂CO₃Good nih.gov

The transmetalation step is generally understood to proceed via one of two competing pathways:

The Boronate Pathway (Anionic): In this pathway, the base reacts with the boronic acid (R-B(OH)₂) to form a tetracoordinate anionic boronate species ([R-B(OH)₃]⁻). This "ate" complex is significantly more nucleophilic than the neutral boronic acid and readily displaces the halide or other ligand from the arylpalladium(II) complex, transferring its organic group to the palladium center youtube.comnih.gov.

The Oxo-Palladium Pathway (Neutral): This pathway involves the reaction of the arylpalladium(II) halide with the base (often a hydroxide) to form a hydroxo-palladium species (Ar-Pd-OH). This intermediate then reacts with the neutral boronic acid. A Pd-O-B linkage is formed, which facilitates the transfer of the aryl group from boron to palladium illinois.edunih.gov.

Stille Cross-Coupling Approaches for Thiophene-Pyridine Coupling

The Stille cross-coupling reaction provides a powerful alternative to the Suzuki-Miyaura reaction for the synthesis of this compound. This method involves the palladium-catalyzed coupling of an organotin reagent (organostannane) with an organic halide or pseudohalide.

The reaction would typically involve either the coupling of 3-(tributylstannyl)pyridine with 3,5-dibromothiophene or (5-bromo-3-thienyl)tributylstannane with 3-bromopyridine. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. In some cases, additives such as lithium chloride (LiCl) or copper(I) salts (e.g., CuI) are used to accelerate the transmetalation step.

Negishi Cross-Coupling Methodologies

The Negishi cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, pairing organozinc compounds with organic halides or triflates. wikipedia.org This reaction is particularly valuable in heterocyclic chemistry for its high functional group tolerance and the ability to couple various hybridized carbon atoms (sp³, sp², sp). wikipedia.orgorgsyn.org Typically catalyzed by palladium or nickel complexes, the Negishi coupling offers a direct route to the this compound scaffold. wikipedia.org

A plausible synthetic route involves the coupling of a 3-pyridylzinc halide with 3,5-dibromothiophene. Alternatively, a (5-bromothiophen-3-yl)zinc halide could be reacted with a 3-halopyridine. The choice of reactants is often guided by the accessibility and stability of the organozinc reagent and the halide precursor. orgsyn.org Palladium catalysts, such as those based on Pd(dba)₂/XPhos or Pd(PPh₃)₄, are frequently employed due to their efficiency and broad substrate scope. wikipedia.orgmdpi.com Nickel catalysts like Ni(PPh₃)₄ or Ni(acac)₂ can also be effective. wikipedia.org The reaction tolerates a wide array of functional groups, including esters, nitriles, and other heterocycles, which is advantageous for creating complex derivatives. orgsyn.orgorganic-chemistry.orgnih.gov

Table 1: Typical Conditions for Negishi Cross-Coupling

ComponentExamplesTypical ConditionsReference
CatalystPd(PPh₃)₄, Pd₂(dba)₃/PCyp₃, Ni(acac)₂, Ni(PPh₃)₄1-5 mol% wikipedia.orgorganic-chemistry.orgnih.gov
Organozinc Reagent3-Pyridylzinc chloride, (5-Bromothiophen-3-yl)zinc bromidePrepared in situ from Grignard or organolithium reagents, or directly from organic halide and activated zinc. orgsyn.org
Coupling Partner3,5-Dibromothiophene, 3-BromopyridineAryl or heteroaryl halide (I, Br, Cl) or triflate. wikipedia.org
SolventTetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)Anhydrous, inert atmosphere. organic-chemistry.orgnih.gov
TemperatureRoom temperature to 80°CDependent on substrate reactivity. organic-chemistry.orgnih.gov

C-H Activation and Direct Arylation Routes

Direct C-H activation and arylation strategies represent a modern, atom-economical approach to forming carbon-carbon bonds, avoiding the pre-functionalization required in traditional cross-coupling reactions. These methods involve the direct coupling of a C-H bond with an aryl halide. For the synthesis of thiophene-pyridine systems, this could involve the arylation of a thiophene C-H bond with a halopyridine or vice-versa.

Recent studies have demonstrated the feasibility of palladium-catalyzed non-directed C-3 arylation of pyridine, providing a pathway to 3-arylpyridines. mdpi.com This type of transformation is highly valuable for accessing the 3-(thiophen-3-yl)pyridine core.

Furthermore, research into the regioselectivity of functionalizing pyridylthiophenes has shown that C-H activation can be precisely controlled. kobe-u.ac.jp For instance, in the case of 2-(5-bromothiophen-2-yl)pyridine, the position of deprotonation on the thiophene ring can be switched by altering the reaction conditions, such as the choice of metal amide base and the presence of additives like N,N'-dimethylpropyleneurea (DMPU). kobe-u.ac.jp This selective metalation, a form of C-H activation, generates a specific organometallic intermediate that can then react with an electrophile. This principle allows for the targeted synthesis of specific isomers, which is crucial for building complex molecules like this compound where precise connectivity is essential. kobe-u.ac.jp

Multi-Component Reaction (MCR) Approaches for Thiophene-Pyridine Hybrid Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient pathway to complex heterocyclic systems. researchgate.net These reactions are prized for their operational simplicity, reduction of waste, and ability to rapidly generate molecular diversity. researchgate.netnih.gov Several MCR strategies have been developed for the synthesis of both pyridine and thiophene rings, which can be adapted to create thiophene-pyridine hybrids. tandfonline.comnih.govresearchgate.net

One prominent approach is the Gewald thiophene synthesis, which is an MCR that typically involves a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur to produce a 2-aminothiophene. tandfonline.com This thiophene intermediate can then be further elaborated to incorporate the pyridine moiety. For instance, a four-component reaction involving aldehydes, malononitrile (B47326) or ethyl cyanoacetate, a ketone, and sulfur, often catalyzed by a base like triethylamine (B128534) or an environmentally benign catalyst, can yield highly substituted 2-aminothiophenes. tandfonline.comresearchgate.net

Similarly, various MCRs exist for pyridine synthesis, such as the Hantzsch pyridine synthesis or modifications thereof. A one-pot, four-component reaction of an aldehyde, a β-ketoester, an active methylene compound, and ammonium (B1175870) acetate can efficiently produce substituted pyridine derivatives. nih.gov By strategically choosing starting materials that already contain either the thiophene or pyridine core, these MCRs can be employed to construct the desired hybrid system in a convergent manner.

Table 2: Selected Multi-Component Reactions for Thiophene and Pyridine Synthesis

Reaction Name/TypeCore ComponentsResulting HeterocycleReference
Gewald SynthesisCarbonyl compound, α-cyano ester/nitrile, elemental sulfur2-Aminothiophene tandfonline.com
Four-Component Thiophene SynthesisAldehyde, malononitrile, ethyl acetoacetate, sulfur2-Aminothiophene derivative researchgate.net
Four-Component Pyridine SynthesisAldehyde, acetophenone (B1666503) derivative, ethyl cyanoacetate, ammonium acetate3-Cyanopyridine derivative nih.gov
Thieno[2,3-b]pyridine (B153569) SynthesisAldehyde, cyanothioacetamide, malononitrile, ketoneFunctionalized Thieno[2,3-b]pyridine tandfonline.com

Stereochemical Control and Regioselectivity in Synthesis

For a molecule like this compound, which is achiral, stereochemical control is not applicable to the final structure. However, the concept of regioselectivity is paramount during its synthesis. The precise placement of the pyridine ring at the 3-position of the thiophene and the bromine atom at the 5-position is critical.

As discussed under C-H activation, regioselectivity can be masterfully controlled. Studies on a related isomer, 2-(5-bromothiophen-2-yl)pyridine, have demonstrated that the inherent substrate bias for reaction at a specific position can be overridden by the choice of reagents and conditions. kobe-u.ac.jp For example, the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) can lead to deprotonation at one position on the thiophene ring, while using a different base or adding a Lewis basic additive like DMPU can direct the deprotonation to another position. kobe-u.ac.jp This selective metalation allows for subsequent reactions, such as halogenation, to occur at a predetermined site, enabling the synthesis of a specific constitutional isomer from a single starting material. kobe-u.ac.jp

Regioselective lithiation followed by electrophilic quench is a well-established strategy for functionalizing thiophenes. mdpi.com Starting with thiophene, a sequence of directed lithiations and reactions with specific electrophiles (e.g., N,N-dimethylformamide for formylation, or a bromine source) can build up the desired substitution pattern step-by-step. mdpi.com The order of these steps is crucial for achieving the correct arrangement of substituents on the thiophene ring before coupling to the pyridine moiety.

Scalability and Process Intensification for Preparative Synthesis

Transitioning a synthetic route from laboratory-scale to large-scale preparative or industrial production requires careful consideration of scalability and process intensification. unito.it The goal is to maintain efficiency, safety, and cost-effectiveness while increasing batch size. Process intensification involves designing more compact and efficient reactors and optimizing reaction conditions to reduce waste, energy consumption, and reaction times. unito.it

For the synthesis of this compound, several modern technologies can be applied to intensify the process. For example, cross-coupling reactions and MCRs can often be accelerated using microwave irradiation, which provides rapid and uniform heating. unito.it This can dramatically shorten reaction times from hours to minutes and improve yields. nih.gov

Another key strategy is the adoption of continuous flow chemistry over traditional batch processing. Flow reactors offer superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for easier automation and scale-up. unito.it High-pressure reactor systems, such as the Q-tube, have also been shown to be effective and scalable for certain cyclocondensation reactions used to build heterocyclic systems, offering a safe and efficient alternative to conventional heating. nih.gov The selection of a scalable synthesis route would favor robust and high-yielding reactions like the Negishi coupling or efficient MCRs, particularly those that can be adapted to intensified conditions using flow chemistry or alternative energy sources. unito.itnih.gov

Chemical Reactivity and Derivatization Strategies for 3 5 Bromothiophen 3 Yl Pyridine

Reactivity of the Aryl Bromide Moiety on the Thiophene (B33073) Ring

The bromine atom attached to the thiophene ring in 3-(5-bromothiophen-3-yl)pyridine is the primary site for a range of derivatization reactions. Its reactivity is influenced by the electron-rich nature of the thiophene ring and the presence of the pyridyl substituent. This allows for selective transformations at this position, making it a key building block in the synthesis of various functional molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the thiophene ring of this compound readily participates in these transformations, providing access to a wide array of derivatives.

The formation of new carbon-carbon bonds at the C5 position of the thiophene ring is commonly achieved through palladium-catalyzed cross-coupling reactions with various organometallic reagents. These reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, are fundamental in the synthesis of biaryl and other extended π-systems.

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)-C(sp²) bonds due to the mild reaction conditions and the commercial availability and stability of boronic acids and their derivatives. nih.gov The reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. For instance, the Suzuki coupling of a bromo-substituted thiophene derivative with various arylboronic acids has been successfully demonstrated. nih.govnih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields. nih.gov

The Stille coupling utilizes organotin reagents (organostannanes) to couple with the aryl bromide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.orgwiley-vch.de The mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.orgwiley-vch.de

The Negishi coupling employs organozinc reagents and is another effective method for C-C bond formation. wikipedia.orgorganic-chemistry.org It is particularly useful for its high reactivity and ability to form bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org The reaction proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. orgsyn.org

Table 1: Examples of C(sp²)-C(sp²) Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / K₃PO₄Biaryl compounds
StilleAryl- or vinylstannanePd(PPh₃)₄Aryl- or vinyl-substituted thiophenes
NegishiAryl- or alkylzinc halidePdCl₂(PPh₃)₂Aryl- or alkyl-substituted thiophenes

This table provides a generalized overview. Specific conditions and yields will vary depending on the substrates and reaction parameters.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction involves the coupling of an aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netresearchgate.net

The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org This methodology has been successfully applied to the amination of various bromothiophenes. researchgate.netresearchgate.net

While less common than C-C and C-N bond-forming reactions, palladium-catalyzed methods for the formation of C(sp²)-O and C(sp²)-S bonds from aryl bromides are also valuable synthetic strategies. These reactions allow for the introduction of aryloxy and arylthio groups onto the thiophene ring.

The Buchwald-Hartwig ether synthesis is an extension of the amination reaction and allows for the coupling of aryl halides with alcohols to form diaryl ethers or alkyl aryl ethers. Similar to the amination, this reaction requires a palladium catalyst, a suitable ligand, and a base.

For C(sp²)-S bond formation , palladium-catalyzed coupling of aryl bromides with thiols or their corresponding thiolates provides a direct route to aryl sulfides. These reactions typically proceed under conditions similar to those used for Buchwald-Hartwig amination and etherification.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for creating a nucleophilic carbon center that can then react with a variety of electrophiles. For this compound, the bromine on the thiophene ring can undergo halogen-metal exchange, typically with organolithium reagents like n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.edustackexchange.com

The resulting lithiated thiophene is a powerful nucleophile and can be quenched with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides. This two-step sequence provides a versatile method for introducing a diverse array of functional groups at the C5 position of the thiophene ring. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. princeton.edu The reaction is often kinetically controlled and performed at very low temperatures to prevent side reactions. tcnj.edu

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient, a condition that is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of this compound, the thiophene ring itself is generally considered electron-rich, and the pyridyl group is only moderately electron-withdrawing. Therefore, direct SNAr at the brominated thiophene ring is generally not favored under standard conditions. For SNAr to occur, the thiophene ring would need to be activated by the presence of one or more strong electron-withdrawing substituents. Without such activation, the SNAr pathway is unlikely to be a viable strategy for the derivatization of this compound. It is important to note that pyridine (B92270) itself can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the anionic intermediate. vaia.comyoutube.com

Diverse Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles and metal centers. This reactivity is fundamental to many of the compound's applications in catalysis and materials science.

The nitrogen atom of the pyridine ring in this compound serves as a Lewis base, enabling it to coordinate with a wide variety of transition metals. wikipedia.org This coordination is pivotal for its use as a ligand in catalysis and for the construction of complex supramolecular structures.

Transition metal complexes involving pyridine ligands are common, and the specific properties of this compound make it a valuable component in this field. wikipedia.org For instance, it can act as a ligand in palladium-catalyzed cross-coupling reactions, where the coordination of the pyridine nitrogen to the metal center can influence the catalyst's activity and stability. Such complexes are instrumental in organometallic chemistry, with compounds like CoCl₂(py)₄ and NiCl₂(py)₄ serving as important precursors for organocobalt and organonickel reagents, respectively. wikipedia.org

The geometry of the resulting metal complexes can vary, including octahedral, tetrahedral, and square planar configurations, depending on the metal ion and other ligands present. wikipedia.org The combination of the coordinating pyridine nitrogen and the reactive bromo-substituted thiophene ring allows for the design of multifunctional ligands. These can be used to construct catalysts with tailored steric and electronic properties or to assemble intricate supramolecular architectures through programmed metal-ligand interactions. mdpi.comnih.gov For example, catalysts featuring bulky 8-arylnaphthyl substituted ligands have shown significant promise in olefin polymerization by creating specific steric hindrance around the metal center. mdpi.com

Table 1: Examples of Transition Metal-Pyridine Coordination Applications

Application Area Metal Example Complex Type Significance
Catalysis Palladium (Pd) Ligand in Cross-Coupling Influences catalytic activity and selectivity in C-C bond formation.
Catalysis Rhodium (Rh) Photoredox Catalyst Component Used in the selective amination of other coordinated ligands. nih.gov
Catalysis Iridium (Ir) Hydrogenation Catalyst Forms part of catalysts like Crabtree's catalyst for hydrogenation reactions. wikipedia.org
Precursors Cobalt (Co), Nickel (Ni) Anhydrous Soluble Complexes Serve as useful precursors for organometallic reagents. wikipedia.org
Supramolecular Assembly Iron (Fe), Zinc (Zn) Helicates Coordination drives the formation of complex, multi-metal structures. nih.gov

The pyridine nitrogen can be targeted through oxidation and alkylation to modify the electronic properties and reactivity of the entire molecule.

N-Oxidation involves the reaction of the pyridine moiety with an oxidizing agent to form the corresponding pyridine N-oxide. This transformation has profound effects on the molecule's reactivity. The resulting N-oxide is more electron-rich than the parent pyridine, which significantly activates the ring toward electrophilic substitution, particularly at the 2- and 4-positions. scripps.eduresearchgate.net Conversely, the oxygen atom can be subsequently removed (deoxygenation), making N-oxidation a useful strategy for achieving substitutions that are otherwise difficult on the deactivated pyridine ring. scripps.eduarkat-usa.org Studies on various 3-substituted pyridines have shown that they can be metabolized in vivo to their corresponding N-oxides, although the yields can vary depending on the substituent and the animal species. nih.gov

Table 2: Common Reagents for Pyridine N-Oxidation

Oxidizing Agent Typical Conditions Reference
Hydrogen Peroxide (H₂O₂) / Acetic Acid Glacial acetic acid, heat arkat-usa.org
meta-Chloroperoxybenzoic acid (m-CPBA) DMF/MeOH with HF or HCl arkat-usa.org
Methyltrioxorhenium (MTO) / H₂O₂ Catalytic MTO, aqueous H₂O₂ arkat-usa.org
Bis(trimethylsilyl)peroxide (BTSP) Perrhenic acid catalyst, CH₂Cl₂ arkat-usa.org

N-Alkylation is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium (B92312) salt. This reaction converts the neutral pyridine into a positively charged pyridinium ion, which dramatically alters its chemical properties. While N-alkylation of some heterocyclic amines like 2-aminothiophenes can be challenging, pyridines are generally susceptible to this transformation. rsc.org The formation of pyridinium salts is a key step in various synthetic methodologies, including "borrowing hydrogen" processes where pyridine acts as a hydrogen shuttle for the N-alkylation of other amines using alcohols. rsc.org

Electrophilic Aromatic Substitution on the Thiophene and Pyridine Rings

The this compound molecule contains two aromatic rings, each with distinct susceptibilities to electrophilic aromatic substitution (EAS).

The regioselectivity of EAS reactions is governed by the electronic nature of both the pyridine and thiophene rings and the directing effects of the existing substituents.

On the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic attack compared to benzene (B151609). youtube.com When substitution does occur, it is strongly directed to the C-3 (meta) position, as attack at the C-2 or C-4 positions would result in a highly destabilized resonance intermediate where the positive charge is placed directly on the electronegative nitrogen. youtube.commasterorganicchemistry.com Therefore, further electrophilic substitution on the pyridine moiety of this compound would be expected to occur at the C-5 position, which is meta to the ring nitrogen. However, such reactions often require harsh conditions due to the ring's low reactivity. youtube.com The formation of a pyridine N-oxide can overcome this, activating the ring and directing substitution to the C-2 and C-4 positions. scripps.edursc.org

On the Thiophene Ring: The thiophene ring is generally more reactive towards electrophiles than benzene. In this compound, the thiophene ring is substituted at the 3- and 5-positions. The bromine atom at C-5 is a deactivating but ortho-, para-directing group. The most activated position for electrophilic attack on the thiophene ring is typically the C-2 position (alpha to the sulfur). However, in this substituted system, the remaining open positions are C-2 and C-4. The inherent reactivity of thiophene favors substitution at the C-2 position. kobe-u.ac.jp The bromine atom at C-5 further enhances the electrophilicity of the ring, facilitating substitution reactions.

Directed ortho metalation (DoM) is a powerful strategy for regioselective C-H functionalization that overcomes the inherent reactivity patterns of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgbaranlab.org

For this compound, several DoM strategies could be envisioned:

Pyridine as DMG: The pyridine nitrogen itself can act as a DMG, directing metalation to the C-2 or C-4 positions of the pyridine ring. harvard.eduuwindsor.ca However, this can be complicated by competitive nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu The use of hindered amide bases like LDA or LiTMP is often necessary to favor deprotonation over addition. uwindsor.ca For a 3-substituted pyridine, DoM typically directs functionalization to the C-4 position. uwindsor.ca

Thiophene Sulfur as a Weak DMG: While not a classical strong DMG, the sulfur atom in thiophene can direct lithiation, which overwhelmingly favors the C-2 position. uwindsor.ca In the case of this compound, the C-2 position on the thiophene ring is a prime target for deprotonation.

Halogen-Metal Exchange: The bromine atom on the thiophene ring introduces another reactive pathway. Treatment with an alkyllithium reagent (especially at low temperatures) can lead to a halogen-metal exchange, forming a lithiated species at the C-5 position of the thiophene ring. This process is often faster than deprotonation. uwindsor.ca This lithiated intermediate can then be trapped with various electrophiles.

The choice of base, solvent, and temperature can be used to control the regioselectivity between these different pathways, allowing for the targeted functionalization at various positions on both rings. kobe-u.ac.jp

Photochemical and Electrochemical Reactivity of this compound

While specific studies on the photochemical and electrochemical behavior of this compound are not extensively documented, its reactivity can be inferred from the properties of its constituent heterocycles.

Photochemical Reactivity: Pyridine and its derivatives can participate in various photochemical reactions. The pyridine N-oxide functionality, for instance, can undergo rearrangements and cycloadditions upon irradiation. scripps.edu More relevant to modern synthesis, pyridine-containing ligands are used in photoredox catalysis. For example, ruthenium and rhodium complexes with 2-phenylpyridine (B120327) ligands have been functionalized via amination using a photoredox catalyst, where the reaction is triggered by light excitation. nih.gov It is plausible that this compound could form similar photoactive metal complexes. Furthermore, the C-Br bond on the thiophene ring could be susceptible to photochemical cleavage to generate a thienyl radical, which could then participate in subsequent reactions.

Electrochemical Reactivity: The electrochemical properties of this compound would be influenced by both the pyridine and bromothiophene moieties. Pyridine itself can be electrochemically reduced. The bromothiophene portion is also electrochemically active. The C-Br bond can be reductively cleaved to form a thienyl anion or radical. This process is a common step in electrochemical cross-coupling reactions. The precise reduction and oxidation potentials would depend on the solvent, electrolyte, and electrode material used, but the presence of multiple redox-active sites suggests that this compound could be a valuable substrate for electrochemical synthesis and functionalization.

Chemo- and Regioselective Control in Complex Derivatization Sequences

The strategic derivatization of this compound hinges on the ability to control chemo- and regioselectivity, particularly in sequences involving multiple reaction steps. The molecule possesses two primary sites for modification: the C-Br bond on the thiophene ring and various positions on both the thiophene and pyridine rings that are amenable to C-H activation or further functionalization. The distinct electronic properties of the bromine atom and the two heterocyclic rings allow for selective transformations under specific reaction conditions.

The bromine atom at the 5-position of the thiophene ring is the most prominent handle for initial derivatization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of this C-Br bond is a key factor in designing synthetic sequences. Generally, the order of reactivity for aryl halides in such couplings is I > Br > OTf >> Cl, placing the bromo substituent in a favorable position for a wide range of transformations.

In complex derivatization schemes, where subsequent reactions are planned after an initial coupling at the C-Br bond, the choice of catalyst and ligands is paramount for maintaining selectivity. For instance, after a Suzuki-Miyaura coupling to introduce a new substituent at the 5-position of the thiophene, the newly formed biaryl system can be a substrate for further C-H functionalization. The directing effects of the pyridine nitrogen and the substituent introduced will govern the regioselectivity of subsequent C-H activation steps.

The inherent reactivity differences between the thiophene and pyridine rings also play a crucial role. The thiophene ring is generally more electron-rich than the pyridine ring, influencing the site of electrophilic attack. Conversely, the pyridine ring's nitrogen atom can act as a directing group in metal-catalyzed C-H functionalization reactions, often favoring derivatization at the C2 or C4 positions.

A critical aspect of controlling reactivity lies in the strategic use of protecting groups or the modulation of reaction conditions. For example, the nitrogen atom of the pyridine ring can be temporarily quaternized or oxidized to a pyridine N-oxide to alter the electronic properties of the ring and direct functionalization to different positions. These modifications can be reversed later in the synthetic sequence, allowing for a high degree of control over the final structure.

The following table outlines strategies for achieving chemo- and regioselective control in the derivatization of this compound, based on established principles of heterocyclic chemistry and cross-coupling reactions.

Target PositionReaction TypeReagents and ConditionsControlling Factors
Thiophene C5 Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Inherent reactivity of the C-Br bond.
Thiophene C2/C4 C-H ArylationAryl halide, Pd catalyst, Ligand (e.g., phosphine-based)Directing group effects, steric hindrance.
Pyridine C2/C4/C6 C-H FunctionalizationOrganometallic reagent, Transition metal catalyst (e.g., Pd, Rh, Ir)Coordination to the pyridine nitrogen directs functionalization.
Pyridine N-atom N-OxidationOxidizing agent (e.g., m-CPBA)Modifies the electronics of the pyridine ring for subsequent reactions.

Detailed research findings have demonstrated the utility of palladium catalysts with specific phosphine ligands, such as P(t-Bu)₃ and PCy₃, in controlling the outcome of cross-coupling reactions involving aryl chlorides, bromides, and triflates. nih.gov The choice of ligand can even reverse the typical order of reactivity, allowing for selective functionalization of a less reactive site in the presence of a more reactive one. nih.gov In the context of this compound, this level of control would be invaluable for complex multi-step syntheses. For instance, if a second halide were introduced onto the pyridine ring, the appropriate choice of ligand could enable selective coupling at either the thiophene-Br bond or the pyridine-halide bond.

Furthermore, studies on the palladium-catalyzed cross-coupling of di- and polyhalogenated heterocycles have shown that regioselectivity can be achieved by carefully controlling reaction temperature and the nature of the organometallic coupling partner. In some cases, complete selectivity for one position over another can be achieved at lower temperatures, albeit with slower reaction rates. These principles are directly applicable to the design of derivatization strategies for this compound, especially if it is further halogenated to create a polyfunctionalized scaffold.

The following table presents a hypothetical complex derivatization sequence to illustrate the application of chemo- and regioselective control.

StepTransformationReagents and ConditionsRationale for Selectivity
1 Suzuki-Miyaura coupling at Thiophene C54-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 90 °CThe C-Br bond is the most reactive site for initial cross-coupling.
2 C-H arylation at Pyridine C24-Chlorotoluene, Pd(OAc)₂, P(o-tolyl)₃, Cs₂CO₃, DMA, 130 °CThe pyridine nitrogen directs C-H activation to the C2 position. The thiophene ring is less susceptible to this type of C-H functionalization under these conditions.
3 N-Oxidation of Pyridinem-Chloroperoxybenzoic acid (m-CPBA), CH₂Cl₂, 0 °C to rtThe pyridine nitrogen is selectively oxidized, which deactivates the ring towards further electrophilic substitution and can direct metallation to other positions.

This systematic approach, leveraging the inherent reactivity of the molecule and fine-tuning reaction conditions, allows for the precise and controlled synthesis of complex derivatives of this compound for various applications.

Computational and Theoretical Investigations of 3 5 Bromothiophen 3 Yl Pyridine

Quantum Chemical Characterization of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical investigations provide insights into the electron distribution and predict potential chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For a molecule like 3-(5-Bromothiophen-3-yl)pyridine, FMO analysis would pinpoint which parts of the molecule (the pyridine (B92270) ring, the thiophene (B33073) ring, or the bromine substituent) are the primary sites for electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)Description
EHOMOData not availableEnergy of the Highest Occupied Molecular Orbital.
ELUMOData not availableEnergy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE)Data not availableThe difference in energy between the LUMO and HOMO.

This table is for illustrative purposes only. No experimental or calculated data for this compound was found.

Electrostatic Potential Surface (ESP) Analysis and Reactivity Mapping

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. mdpi.com Typically, red areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. mdpi.com For this compound, an ESP analysis would reveal the electron-rich and electron-poor regions, likely highlighting the electronegative nitrogen atom in the pyridine ring as a site of negative potential.

Global and Local Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). mdpi.com

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. nih.gov

Local reactivity descriptors, such as Fukui functions, go a step further by identifying which specific atoms within the molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaValue
Ionization Potential (I)I ≈ -EHOMOData not available
Electron Affinity (A)A ≈ -ELUMOData not available
Chemical Hardness (η)η ≈ (I - A) / 2Data not available
Electrophilicity Index (ω)ω = (χ2) / (2η)Data not available

This table is for illustrative purposes only. No calculated data for this compound was found.

Conformational Landscape and Torsional Dynamics

The three-dimensional shape of a molecule is crucial to its function and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Inter-Ring Rotation Barriers and Energy Minima

For this compound, a key conformational feature is the rotation around the single bond connecting the pyridine and thiophene rings. A computational study would calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy barriers required to transition between them. This would determine the preferred dihedral angle between the two aromatic rings in the ground state.

Influence of Solvent Effects on Conformation

The surrounding environment can influence the conformational preferences of a molecule. Computational models can simulate the presence of different solvents to determine how they affect the rotational energy barriers and the stability of different conformers. The polarity of the solvent could potentially favor a more polar or non-polar conformation of this compound.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricate details of reaction mechanisms. For the synthesis of this compound, which is typically achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, transition state calculations can illuminate the entire reaction coordinate.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. A plausible pathway for synthesizing this compound involves the reaction of a bromothiophene with a pyridine boronic acid or vice versa. While specific transition state calculations for this exact reaction are not extensively documented in the literature, the mechanism can be inferred from computational studies on analogous systems, such as the coupling of bromobenzene (B47551) with phenylboronic acid or the coupling of other bromothiophenes. researchgate.netnih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which can be modeled using DFT, consists of three primary steps:

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., pyridin-3-ylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This process typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. Computational studies have indicated that this can be the rate-determining step of the entire catalytic cycle. nih.gov The energy barrier for transmetalation is sensitive to the solvent, the base, and the specific structure of the coupling partners.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired biaryl product (this compound) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. This step is generally found to be facile and highly exothermic.

DFT studies on the Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) have provided insights into the reactivity and electronic properties of related compounds, which can be extrapolated to understand the behavior of this compound precursors. researchgate.net

Reaction Step Description Key Computational Insights
Oxidative AdditionInsertion of Pd(0) into the C-Br bond.Activation energy is influenced by substrate electronics and ligands.
TransmetalationTransfer of the aryl group from the boronic acid to the Pd(II) center.Often the rate-determining step; base and solvent effects are critical.
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst.Typically a low-barrier, exothermic process.

This table is a generalized representation based on computational studies of analogous Suzuki-Miyaura reactions.

The interaction between the catalyst and the substrates (the bromothiophene and the pyridine boronic acid) is critical for the efficiency and selectivity of the cross-coupling reaction. Computational studies can model these interactions and predict their impact.

In the context of substrates containing both thiophene and pyridine moieties, the Lewis basicity of the nitrogen and sulfur atoms can be a crucial factor. For example, computational studies on pyridine-based Schiff bases in Suzuki reactions have shown that the pyridine nitrogen can interact with the palladium catalyst, leading to unwanted side reactions like hydrolysis. nih.gov In contrast, related thiophene-containing Schiff bases did not show this interaction, resulting in the desired non-hydrolytic products. nih.gov This suggests that for the synthesis of this compound, the coordination of the pyridine nitrogen to the palladium center could potentially influence the catalytic activity.

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule like this compound might interact with biological macromolecules, such as proteins. These methods are fundamental in drug discovery for identifying potential drug targets and optimizing lead compounds.

The thiophene-pyridine scaffold is a common motif in many biologically active compounds, particularly in the development of kinase inhibitors. Molecular docking studies on various thiophene-pyridine hybrids have demonstrated their potential to bind to the ATP-binding site of several kinases, including PIM-1, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). nih.govnih.govnih.gov

For instance, a series of pyridine and thieno[2,3-b]pyridine (B153569) derivatives were designed as PIM-1 kinase inhibitors. Molecular docking studies revealed that these compounds could fit snugly into the PIM-1 active site, with predicted binding affinities that correlated well with their experimentally determined inhibitory activities. nih.gov Similarly, novel thiophenyl thiazolyl-pyridine hybrids have been docked into the active site of EGFR, showing favorable binding energies and interactions with key residues, suggesting a mechanism for their anticancer activity. nih.gov

Analogous Compound Series Protein Target Range of Docking Scores/Affinities Reference
Pyridine and Thieno[2,3-b]pyridine derivativesPIM-1 KinaseIC50 values from 0.019 to 0.479 µM nih.gov
Thiophenyl Thiazolyl-Pyridine HybridsEGFR Tyrosine KinaseGood correlation with in vitro anticancer activity nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK2/4/6Good correlation with 3D-QSAR models nih.gov

This table presents data from studies on analogous compounds to illustrate the potential biological targets for thiophene-pyridine scaffolds.

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Molecular docking and MD simulations can provide a detailed picture of these interactions.

For thiophene-pyridine based inhibitors, common interactions include:

Hydrogen Bonding: The pyridine nitrogen is a common hydrogen bond acceptor, often interacting with backbone amide protons in the hinge region of kinases.

π-π Stacking: The aromatic systems of the thiophene and pyridine rings can engage in π-π stacking interactions with aromatic residues in the binding site, such as phenylalanine or tyrosine.

Hydrophobic Interactions: The thiophene ring and any alkyl or aryl substituents can form van der Waals and hydrophobic interactions with nonpolar residues.

Halogen Bonding: The bromine atom on the thiophene ring of this compound could potentially participate in halogen bonding with electron-donating atoms like oxygen or nitrogen in the protein, an interaction that is increasingly recognized as important for ligand binding.

Molecular dynamics simulations can further refine the docked poses and assess the stability of the ligand-protein complex over time. MD simulations on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors have been used to confirm the stability of the binding mode and to analyze the dynamic nature of the interactions within the active site. nih.gov Such simulations can reveal the importance of specific water molecules in mediating ligand-protein interactions and can provide a more accurate estimation of binding free energies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or physical properties (QSPR).

While a specific QSAR model for this compound has not been reported, numerous studies on related heterocyclic compounds demonstrate the utility of this approach. researchgate.netnih.gov For a series of analogs of this compound, a QSAR study could be developed to predict their activity against a particular biological target, such as a kinase.

The process would involve:

Data Set: A series of structurally related compounds with experimentally measured biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be classified as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic parameters (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

QSAR studies on thiophene and pyridine derivatives have often highlighted the importance of electronic and steric descriptors in determining their biological activity. researchgate.netresearchgate.net For example, the distribution of electrostatic potential on the molecular surface, as well as the energies of the frontier molecular orbitals (HOMO and LUMO), can be critical for receptor binding and reactivity. A QSAR model for derivatives of this compound could provide valuable guidance for designing new compounds with enhanced activity by suggesting which positions on the scaffold should be modified and with what types of substituents.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode significant information about the topology, geometry, and electronic structure of a molecule. These descriptors are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a wide array of descriptors can be calculated.

Key Descriptor Classes:

Constitutional Descriptors: These are the most basic descriptors, derived directly from the molecular formula. They include molecular weight, counts of atoms (e.g., carbon, hydrogen, bromine, nitrogen, sulfur), number of rings, and number of rotatable bonds. researchgate.net

Quantum-Chemical Descriptors: Calculated using quantum mechanics methods like Density Functional Theory (DFT), these descriptors reveal electronic properties. Crucial examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. The HOMO-LUMO gap, in particular, is a key indicator of a molecule's kinetic stability and reactivity. tjnpr.org

Below is an interactive table presenting representative molecular descriptors for this compound.

Descriptor CategoryDescriptor NameIllustrative ValueReference
ConstitutionalMolecular Weight242.12 g/mol nih.gov
ConstitutionalHeavy Atom Count11 researchgate.net
ConstitutionalRing Count2 researchgate.net
ConstitutionalH-Bond Acceptor Count1 researchgate.net
Quantum-ChemicalHOMO Energy(Value in eV) tjnpr.org
Quantum-ChemicalLUMO Energy(Value in eV) tjnpr.org
Quantum-ChemicalEnergy Band Gap (ΔE)(Value in eV) tjnpr.org
Quantum-ChemicalDipole Moment(Value in Debye) semanticscholar.org

Note: Values marked with an asterisk are illustrative and require specific DFT calculations for precise determination.

Correlation with Experimentally Observed In Vitro Activities or Material Properties

The true power of molecular descriptors is realized when they are correlated with experimental data. Through QSAR and QSPR modeling, researchers can build mathematical models that relate these calculated descriptors to observed biological activities or material properties. nih.gov

For a compound like this compound, which is a structural motif found in molecules with biological activity and in materials science, these correlations are invaluable. nih.govresearchgate.net For example, in drug discovery, a series of related thienylpyridine derivatives could be synthesized and tested for their ability to inhibit a specific enzyme, with the results expressed as IC₅₀ values. A QSAR model might then be developed using statistical methods like multiple linear regression (MLR) to establish a relationship. semanticscholar.org

Such a model could reveal, for instance, that lower LUMO energy and a specific range of molecular hydrophobicity (log P) are correlated with higher inhibitory potency. researchgate.net This provides a rational basis for designing the next generation of compounds with potentially improved activity. nih.gov In materials science, descriptors like the HOMO-LUMO gap can be correlated with the photochromic or electronic properties of materials derived from this scaffold. researchgate.netnih.gov

Prediction of Advanced Spectroscopic Signatures for Mechanistic Validation

Computational methods, particularly DFT, are highly effective at predicting spectroscopic signatures. nih.gov These theoretical spectra can be compared with experimental results to confirm the synthesis of the correct molecule and to provide a detailed assignment of spectral features. nih.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy. Comparing the predicted spectrum to the experimental one helps in assigning each peak to a specific hydrogen or carbon atom in the pyridine and thiophene rings, confirming the compound's structure. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. nih.gov This allows for the assignment of absorption bands in experimental FT-IR and FT-Raman spectra to specific bond stretches and bends within the this compound structure. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule. This predicts the maximum absorption wavelength (λmax) in the UV-Vis spectrum, providing insight into the molecule's electronic structure and potential for applications in optoelectronics. nih.gov

The following table summarizes the types of spectroscopic data that can be predicted computationally for mechanistic and structural validation.

Spectroscopic TechniquePredicted ParameterComputational Method
¹H and ¹³C NMRChemical Shifts (δ)GIAO/DFT
FT-IR SpectroscopyVibrational Frequencies (cm⁻¹)DFT
FT-Raman SpectroscopyVibrational Frequencies (cm⁻¹)DFT
UV-Visible SpectroscopyMax. Absorption Wavelength (λmax)TD-DFT

These computational tools are crucial not only for initial characterization but also for validating reaction mechanisms by calculating the spectra of proposed intermediates and transition states.

Exploration of 3 5 Bromothiophen 3 Yl Pyridine and Its Derivatives in Biological Research Mechanistic & in Vitro Focus

Target Identification and Validation through High-Throughput Screening of Analogues

High-throughput screening (HTS) of analogues of 3-(5-Bromothiophen-3-yl)pyridine has been instrumental in identifying their potential as therapeutic agents. nih.gov HTS platforms, particularly those that are biophysical and label-free, have proven to be robust in identifying true hits and confirming inhibitory activity against specific targets. nih.gov

Enzyme Inhibition Assays (Cell-Free and Recombinant Protein Systems)

Derivatives of this compound have been investigated for their enzyme inhibitory potential. For instance, pyrazolo[3,4-b]pyridine derivatives have shown notable in-vitro anti-diabetic activity by inhibiting the α-amylase enzyme. researchgate.netmdpi.com The hydrazide functional group, with its nitrogen donor atoms, is thought to interact directly with the active sites of the enzyme. mdpi.com

In another study, pyrrolopyrimidine and pyrrolopyridine derivatives were identified as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.govresearchgate.net ENPP1 is a key enzyme that hydrolyzes 2′3′-cGAMP, and its inhibition can stimulate the Stimulator of Interferon Genes (STING) pathway. nih.govresearchgate.net The inhibitory activity of these compounds was evaluated using cell-free enzymatic assays that measure the production of AMP. nih.gov

The following table summarizes the enzyme inhibitory activity of selected derivatives:

Compound ClassTarget EnzymeKey Findings
Pyrazolo[3,4-b]pyridine derivativesα-amylaseShowed significant in-vitro anti-diabetic potential. researchgate.netmdpi.com
Pyrrolopyrimidine and pyrrolopyridine derivativesENPP1Potent inhibition, leading to activation of the STING pathway. nih.govresearchgate.net

Receptor Binding Studies (In Vitro)

In vitro receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. nih.gov These assays often involve competitive binding experiments where the test compound competes with a radiolabeled ligand of known affinity. nih.gov For derivatives of this compound, such studies have been employed to understand their interaction with various receptors. For example, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a nuclear receptor and a potential drug target for inflammatory and autoimmune diseases. nih.gov

Cell-Based Assays for Pathway Modulation

Cell-based assays are essential for understanding how a compound affects cellular pathways. These assays can include reporter gene assays, which measure the induction of a specific gene, and analyses of cellular protein expression. researchgate.net

Derivatives of this compound have been shown to modulate cellular pathways in various contexts. For instance, potent ENPP1 inhibitors with a pyrrolopyrimidine core have been shown to activate the STING pathway in a concentration-dependent manner, leading to the induction of cytokines like IFN-β and IP-10. researchgate.net This was confirmed using luciferase reporter gene assays and ELISA to measure cytokine release. researchgate.net

Furthermore, thieno[3,2-b]pyridin-5(4H)-one derivatives have demonstrated antitumor activity, with the biological behavior being dependent on the aryl substitution site. nih.gov Cell viability assays are often used to determine the cytotoxic effects of such compounds on cancer cell lines.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency (In Vitro)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For derivatives of this compound, SAR studies have focused on modifications of the thiophene (B33073) and pyridine (B92270) rings, as well as the linker connecting them.

Impact of Substituent Modifications on Thiophene and Pyridine Rings

Modifications to the thiophene and pyridine rings have a significant impact on the biological activity of these compounds. For example, in a series of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the electronic effects of substituents on the phenyl ring were critical for activity. nih.gov

In another study on 3- or 4-pyridine derivatives of a PPARγ modulator, it was found that derivatization of the 3- or 4-pyridines generally led to poor in vitro potency. nih.gov However, specific substitutions, such as a 7′-fluoro benzimidazole, resulted in robust pharmacological efficacy. nih.gov The introduction of a fluorine atom has been shown in other contexts to enhance the bioactivity of drugs. nih.gov

The following table provides a summary of the impact of ring substitutions:

Compound SeriesRing ModifiedImpact of Substitution
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesPhenyl ringThe combined electronic effect of certain substituents favored FOXM1 inhibition. nih.gov
3- or 4-Pyridine derivatives of DS-6930Pyridine ringUnsubstituted 3-pyridine had poor potency, while specific alkoxy and methyl substitutions on the 4-pyridine ring enhanced potency. nih.gov
6-bromo-2-(pyridin-3-yl)-4-substituted quinazolinesQuinazoline ringThe pyrimidine (B1678525) scaffold is a versatile lead for developing potent anticancer agents. researchgate.net
3-(Pyridine-3-yl)-2-oxazolidinone derivativesPhenyl ringIntroduction of a fluorine atom significantly increased antibacterial activity. nih.gov

Influence of Linker Chemistry and Torsional Freedom

The nature of the linker connecting the thiophene and pyridine rings, or other functional groups, plays a crucial role in the biological activity of these compounds. The length and flexibility of the linker can influence how the molecule interacts with its biological target. nih.gov

For example, in a study of acridine (B1665455) conjugates of 3-Clip-Phen, the length of the amino acid linker influenced the DNA cleavage efficiency of their copper complexes, with an aminocaproic spacer showing the highest activity. nih.gov Similarly, studies on thiophene derivatives with different heteroatom linkers have shown that the linker's flexibility can be important for processes like solid-state polymerization, which can be analogous to biological interactions. researchgate.net The ability of monomers to rotate freely due to flexible linkers can be a key factor. researchgate.net

In the context of ENPP1 inhibitors, a shorter linker between a piperidine (B6355638) and a sulfamide (B24259) group resulted in a remarkable increase in potency. nih.gov This highlights that not just flexibility, but also the optimal length of the linker is critical for potent biological activity.

Mechanistic Elucidation of Biological Activity at the Molecular Level

Understanding how a compound interacts with biological targets at the molecular level is crucial for drug development. For derivatives of the pyridine-thiophene scaffold, this involves identifying specific interactions and analyzing their effects on cellular signaling.

Molecular docking studies have been instrumental in predicting the binding modes of pyridine-based compounds with their biological targets. For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been analyzed for their interactions within the binding pockets of bacterial ribosomes. nih.gov Key interactions identified include:

Hydrogen Bonding: Hydrogen bonds frequently form between the compound and amino acid residues or nucleic acid bases of the target. For example, in one study, hydrogen bonds were predicted between the oxygen atoms of an oxazolidinone ring and the A2473 residue, as well as between an amide hydrogen and the C2103 residue. nih.gov

Hydrophobic and Conjugate Interactions: The aromatic rings, such as the furan (B31954) or benzene (B151609) rings in certain derivatives, can engage in hydrophobic interactions and conjugation with residues like U2538, G2539, and C2486. nih.gov The introduction of a fluorine atom has been shown to significantly enhance antibacterial activity, likely by influencing these interactions. nih.gov

π-Cation Interactions: In some cases, π-cation interactions have been observed between the compound and specific amino acid residues, such as Arg92. mdpi.com

Docking studies of thiazolyl pyridine derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase have also been performed to investigate their anticancer mechanism. mdpi.com These studies help to elucidate how these compounds fit into the active site of the enzyme, a critical step in designing more potent inhibitors. mdpi.com

The biological effects of these compounds are often mediated through their influence on specific cellular signaling pathways. A primary area of investigation for anticancer activity is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). mdpi.com Overexpression of EGFR is common in several cancers, making it a key therapeutic target.

Certain pyridothienopyrimidine derivatives have been identified as potent inhibitors of EGFR kinase. mdpi.com By blocking this pathway, these compounds can halt downstream signaling cascades that are responsible for cell growth and proliferation, ultimately leading to apoptosis in cancer cells. mdpi.comnih.gov The inhibition of tubulin polymerization is another mechanism by which some pyridine derivatives exert their anticancer effects, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Investigation of Antimicrobial Activity (In Vitro)

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. mdpi.com Pyridine-thiophene and related heterocyclic structures have demonstrated promising in vitro antimicrobial properties. researchgate.netmdpi.com

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. Various pyridine derivatives have been tested against a range of microbial strains. For example, certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown moderate to potent activity against Gram-positive bacteria, with MIC values ranging from 2 to 32 µg/mL. nih.gov In another study, pyridothienopyrimidine derivatives displayed broad-spectrum antimicrobial activity with MIC values between 4 and 16 µg/mL against several bacterial and fungal strains. mdpi.com

The table below summarizes MIC values for representative pyridine derivatives from various studies.

Compound TypeMicrobial StrainMIC (µg/mL)Reference
Pyridothienopyrimidine derivative (3a)S. aureus4 mdpi.com
Pyridothienopyrimidine derivative (5a)E. coli8 mdpi.com
Pyridothienopyrimidine derivative (9b)C. albicans4 mdpi.com
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (7j)Gram-positive bacteria0.25 nih.gov
2-(Methyldithio)pyridine-3-carbonitrile (29)A. baumannii0.5 - 64 mdpi.com
4-(2,5-Dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole (112)S. aureus100 mdpi.com
4-(2,5-Dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole (112)P. aeruginosa100 mdpi.com

This table is for illustrative purposes and represents data for different pyridine derivatives, not exclusively this compound.

Bacterial biofilms present a significant challenge in treating infections due to their protective matrix. nih.gov Compounds that can inhibit biofilm formation are therefore highly valuable. Several pyridine derivatives have been investigated for their antibiofilm activity. nih.gov For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated broad-spectrum antibiofilm capabilities. nih.gov One particular derivative showed a significant, concentration-dependent inhibition of S. pneumoniae biofilm formation, with a minimum biofilm inhibitory concentration (MBIC) of 0.5 μg/ml. nih.gov

Similarly, studies on other natural and synthetic compounds have highlighted the potential of targeting biofilm formation. Furanone compounds, for instance, have been shown to reduce E. coli biofilm thickness by up to 55% and disrupt quorum sensing, a cell-to-cell communication mechanism essential for biofilm development. researchgate.netpsu.eduresearchgate.net Phenolic compounds like resveratrol (B1683913) and cinnamaldehyde (B126680) have also been effective at inhibiting Listeria monocytogenes biofilm formation in a dose-dependent manner. nih.gov

Antiviral and Anticancer Potential (In Vitro Cellular Assays)

In addition to antimicrobial activity, pyridine-based scaffolds are extensively explored for their potential as antiviral and anticancer agents. researchgate.netmdpi.comnih.gov In vitro cellular assays are the primary method for initial screening and evaluation of these compounds.

The anticancer activity of pyridine derivatives is often assessed using the MTT assay to measure cell viability against various human cancer cell lines. mdpi.comnih.gov Several pyridine-thiazole and pyridothienopyrimidine hybrids have shown significant cytotoxic activities. mdpi.commdpi.comnih.gov For instance, certain derivatives displayed potent activity against liver (HepG-2), lung (A549), and breast (MCF-7) cancer cell lines, with some compounds showing greater antiproliferative effects than the standard drug Taxol. nih.gov

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for some pyridine derivatives against different cancer cell lines.

Compound TypeCell LineIC₅₀ (µM)Reference
Pyridine derivative (3b)Huh-7 (Liver)6.54 nih.gov
Pyridine derivative (3b)A549 (Lung)15.54 nih.gov
Pyridine derivative (3b)MCF-7 (Breast)6.13 nih.gov
Pyridothienopyrimidine derivative (3a)HepG-2 (Liver)1.17 mdpi.com
Pyridothienopyrimidine derivative (5a)MCF-7 (Breast)1.21 mdpi.com
Pyridothienopyrimidine derivative (8b)HepG-2 (Liver)2.79 mdpi.com

This table is for illustrative purposes and represents data for different pyridine derivatives, not exclusively this compound.

In the realm of antiviral research, pyridine derivatives have been evaluated against a variety of viruses, including influenza A (H5N1), SARS-CoV-2, herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). acs.orgmdpi.com Benzothiazolyl-pyridine hybrids, particularly those containing fluorine atoms, have demonstrated notable activity against H5N1 and SARS-CoV-2. acs.org One such compound exhibited an IC₅₀ of 3.669 μM against SARS-CoV-2 in Vero-E6 cells. acs.org Other isatin-based derivatives have also shown potent antiviral activity, with IC₅₀ values in the low micromolar to nanomolar range against H1N1, HSV-1, and COX-B3. mdpi.com

Applications of 3 5 Bromothiophen 3 Yl Pyridine and Its Derivatives in Materials Science and Catalysis

Development of Organic Electronic Materials

Derivatives of 3-(5-bromothiophen-3-yl)pyridine are key components in the development of advanced organic electronic materials. The ability to create donor-acceptor (D-A) systems by coupling the thiophene-pyridine core with other aromatic units is fundamental to their utility in this field.

Constituents for Organic Light-Emitting Diodes (OLEDs)

Thiophene-pyridine based structures are promising candidates for use in organic light-emitting diodes (OLEDs). Their derivatives can be engineered to function as efficient emitters, particularly in the development of materials for high-resolution displays. For instance, multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters incorporating five-membered rings like thiophene (B33073) have demonstrated the potential for highly efficient, narrowband green and blue emissions. One such emitter, Th-BN, which uses a thiophene core, achieved a remarkable external quantum efficiency (EQE) of 34.6% in a green OLED device. rsc.org This high efficiency is coupled with a narrow full-width at half maximum (FWHM), which is crucial for color purity in displays. rsc.org

Furthermore, copolymers incorporating thiophene and benzothiadiazole units have been designed as near-infrared (NIR) emitters for OLEDs. A copolymer named 3TBT-TPA, featuring a terthiophene derivative and benzothiadiazole, exhibited an EQE of up to 0.58% with an electroluminescence peak in the NIR region at 753 nm. nih.gov The strategic inclusion of bulky side groups can enhance solubility and improve the film-forming properties of these materials, which is critical for device fabrication. nih.gov The versatility of thiophene-based derivatives makes them valuable in creating next-generation OLED technologies. nih.gov

Active Components in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), derivatives of this compound are utilized to create donor-acceptor copolymers that form the active layer of solar cells. researchgate.net The performance of these devices is heavily dependent on the molecular structure of the polymers, which influences their bandgap, energy levels, and morphology.

Researchers have synthesized donor-acceptor-donor (D-A-D) small molecule donors for OPVs by bridging two porphyrin units with a thiophene-perylenediimide (TPDI) linker. acs.org An optimized device using one such molecule, F-TPDI-2P, achieved a power conversion efficiency (PCE) of 8.21%. acs.org This high efficiency was attributed to strong light absorption, favorable energy levels, and efficient charge carrier mobility. acs.org

Similarly, copolymers based on fluorene (B118485) and di-2-thienyl-2′,1′,3′-benzothiadiazole (DTBT) have been investigated. rsc.org By adjusting the ratio of the donor (fluorene) and acceptor (DTBT) units, researchers can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for maximizing the open-circuit voltage (Voc) and short-circuit current density (Jsc), two key parameters for solar cell performance. One of the copolymers in a study, PFtpTDTBT-a, achieved a high Voc of 0.86 V, while another, PFtpTDTBT-c, produced a Jsc of 4.58 mA cm⁻². rsc.org These findings underscore the importance of precise molecular design in achieving high-performance organic solar cells.

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
F-TPDI-2PPC71BM8.21%0.90 V15.3 mA/cm²0.60
TPDI-2PPC71BM6.90%0.92 V13.5 mA/cm²0.56
PFtpTDTBT-aPC71BM1.34%0.86 V3.32 mA/cm²0.47
PFtpTDTBT-bPC71BM1.63%0.78 V4.35 mA/cm²0.48
PFtpTDTBT-cPC71BM1.55%0.65 V4.58 mA/cm²0.52

Building Blocks for Organic Field-Effect Transistors (OFETs)

The inherent properties of thiophene-based conjugated systems, such as structural versatility and efficient charge transport, make them excellent candidates for the active layer in organic field-effect transistors (OFETs). researchgate.net The planarity and potential for strong π-π stacking in derivatives of this compound are advantageous for achieving high charge carrier mobility.

Donor-acceptor type conjugated polymers based on thiophene-fused isoindigo (TII) have shown promising results. rsc.org Copolymers of TII with thiophene (PTII-T) have demonstrated balanced electron and hole mobilities, which is desirable for ambipolar transistors. These fully conjugated polymers can exhibit charge carrier mobilities that are orders of magnitude higher than their cross-conjugated counterparts. rsc.org Fused thiophene systems, such as dithieno[3,2-b:2',3'-d]thiophene (DTT), have also been used to create high-performance p-type organic semiconductors, with single-crystal OFETs achieving mobilities as high as 10.2 cm²/Vs. researchgate.net

The performance of OFETs is not only dependent on the molecular structure but also on the crystalline packing of the material. Asymmetric functionalization of aromatic cores like pyrene (B120774) with dithienyl groups has been explored to control these packing motifs. rsc.org Such strategies aim to optimize the intermolecular electronic coupling to enhance device performance.

Polymer/MoleculeHole Mobility (μh)Electron Mobility (μe)On/Off Ratio
PTII-T0.01-0.03 cm²/Vs0.01-0.02 cm²/Vs10³ - 10⁴
PTII-TVT-80.01-0.08 cm²/VsNot Reported10⁴ - 10⁵
Dithieno[3,2-b:2',3'-d]thiophene Derivativeup to 10.2 cm²/VsNot Applicable (p-type)~10⁷

Luminescent and Fluorescent Probes and Sensors

The unique photophysical properties of this compound derivatives, which can be tuned through chemical modification, make them suitable for applications as luminescent and fluorescent probes. nih.govrsc.orgnagoya-u.ac.jp

Design of Chemo- and Biosensors based on Fluorescence Quenching/Enhancement

Pyridine (B92270) and thiophene-containing molecules are widely used in the design of chemosensors for detecting various analytes, particularly metal ions. mdpi.com The nitrogen atom in the pyridine ring can act as a binding site for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, either through quenching (turning off) or enhancement (turning on). researchgate.net

For example, a dipyridine-thiophene-based probe, DTBPA 1, was designed for the selective detection of Cu²⁺ ions. Upon binding with Cu²⁺, the probe exhibited a "turn-off" fluorescence response. This sensor demonstrated a low limit of detection (LOD) of 0.789 μM and a high binding constant, indicating a strong and selective interaction. Another pyridine-based chemosensor showed high selectivity for Cu²⁺ with an even lower LOD of 0.25 μM. researchgate.net These sensors can be used for detecting trace amounts of metal ions in environmental water samples. mdpi.com The selectivity and sensitivity of these probes are determined by the specific molecular design, including the nature of the fluorophore and the binding site.

SensorAnalyteDetection Limit (LOD)Fluorescence Response
DTBPA 1Cu²⁺0.789 μMQuenching
Pyridine-based receptor (S)Cu²⁺0.25 μMEnhancement
TPA-PTHCu²⁺1.25 x 10⁻⁸ MQuenching
Pyridine derivative sensorCr²⁺, Hg²⁺, Ni²⁺, Co²⁺Not specifiedVaries

Bioimaging Applications in Controlled Cellular Environments

The favorable photophysical properties and low toxicity of certain thiophene-pyridine derivatives make them suitable for bioimaging applications. rsc.orgdocumentsdelivered.com These molecules can be designed as fluorescent probes to visualize cellular structures and processes.

Novel donor-π-acceptor (D-π-A) structural chromophores based on thiophene and pyridine have been synthesized and shown to have high fluorescence quantum yields and large two-photon absorption (2PA) cross-sections in the near-infrared (NIR) region. rsc.org These properties are highly desirable for two-photon fluorescence microscopy (2PFM), which allows for deeper tissue penetration and reduced phototoxicity compared to conventional fluorescence microscopy. These probes have been successfully used to capture 2PFM images of HepG2 cells, demonstrating their potential for in-vitro biological studies. rsc.org

Furthermore, thiophene-based dyes have been developed as probes for imaging cell membranes. researchgate.net Doubly-charged thiophene dyes have shown excellent localization in plasma membranes with lower rates of internalization compared to commercially available dyes, resulting in clearer membrane imaging. researchgate.net At typical imaging concentrations, these dyes exhibited no significant toxicity, making them valuable tools for studying cellular dynamics in live cells. researchgate.net

Polymerization Strategies for Conjugated Polymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a class of materials with remarkable optoelectronic properties. The incorporation of this compound into these polymers can significantly influence their charge transport characteristics and light-emitting capabilities.

Synthesis of Monomers for Controlled Polymerization (e.g., cross-coupling polymerization)

The synthesis of well-defined conjugated polymers relies on the availability of high-purity monomers that can undergo controlled polymerization reactions. For derivatives of this compound, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings are the methods of choice for monomer synthesis. organic-chemistry.org These reactions allow for the precise formation of carbon-carbon bonds between the brominated thiophene core and other aromatic or heteroaromatic units.

The Suzuki-Miyaura coupling, for instance, would involve the reaction of a boronic acid or ester derivative of one of the heterocyclic rings with the bromo-derivative of the other in the presence of a palladium catalyst and a base. nih.govresearchgate.net For example, 3-bromopyridine (B30812) can be coupled with a thiophene-boronic acid derivative. nih.gov The reactivity of the C-Br bond on the thiophene ring of this compound makes it a suitable substrate for such polymerization precursor synthesis.

Similarly, the Stille coupling utilizes an organotin reagent and an organic halide. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. Direct arylation is another powerful technique for the synthesis of such monomers, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. conicet.gov.ar

Below is a representative table of reaction conditions for the synthesis of related bi-heterocyclic compounds, which are analogous to the potential synthesis of monomers from this compound.

Catalyst SystemReactantsSolventBaseTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄3-Bromopyridine, Thienyl DABO boronate-Base-free-73 nih.gov
Pd(OAc)₂/PPh₃Dibromothiophenes, (Hetero)arylboronic acids95% EtOHK₂CO₃RefluxModerate to Excellent researchgate.net
Pd(dba)₂/PhDavePhos3-(Methylsulfinyl)thiophene, Aryl bromides-t-BuOLi-up to 93 conicet.gov.ar
Pd(PPh₃)₄2-Py-Br-IndH, 2-(tributylstannyl)pyridineToluene (B28343)-110- mdpi.com

This table presents data for the synthesis of related thiophene-pyridine compounds due to the limited availability of specific data for this compound.

Investigation of Optoelectronic and Charge Transport Properties of Resultant Polymers

Polymers incorporating the 3-(thiophen-3-yl)pyridine unit are expected to exhibit interesting optoelectronic properties due to the combination of the electron-rich thiophene and the electron-deficient pyridine rings. This donor-acceptor (D-A) character within the polymer backbone can lead to a reduced bandgap and tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. lookchem.com

The photoluminescence and electroluminescence of these polymers are of particular interest for applications in organic light-emitting diodes (OLEDs). The emission color can be tuned by modifying the chemical structure of the polymer, for example, by introducing different substituents on the thiophene or pyridine rings.

PolymerHOMO (eV)LUMO (eV)Bandgap (eV)Hole Mobility (cm²/Vs)Reference
Regioregular poly(3-hexylthiophene) (P3HT)-5.2-3.22.0~10⁻³ - 10⁻¹ beilstein-journals.org
Poly(p-phenylene vinylene) (PPV)-5.1-2.72.4~10⁻³ beilstein-journals.org

This table presents data for well-studied conjugated polymers to provide a comparative context for the expected properties of polymers derived from this compound.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen atom in this compound and its derivatives serves as an excellent coordination site for metal ions, making it a valuable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgjyu.fi

Ligand Design for Self-Assembly and Tunable Porosity

The design of the organic ligand is paramount in determining the structure and properties of the resulting coordination polymer or MOF. By modifying the this compound core, for example, by introducing carboxylic acid or other coordinating groups, it is possible to create ligands with specific geometries and functionalities. These tailored ligands can then self-assemble with metal ions to form one-, two-, or three-dimensional networks with tunable porosity. rsc.orgacs.org

The choice of metal ion and the reaction conditions also play a crucial role in the final structure. The resulting MOFs can exhibit a wide range of pore sizes and shapes, which is critical for applications such as gas storage and separation. The introduction of functional groups on the ligand can also be used to create specific binding sites within the pores, enhancing the selectivity of the MOF for certain molecules.

Exploration of MOF Properties (e.g., gas adsorption, catalysis)

The porous nature of MOFs makes them promising materials for a variety of applications. MOFs constructed from ligands containing the this compound moiety could exhibit interesting gas adsorption properties. The aromatic rings of the ligand can interact with gas molecules through van der Waals forces, while the pyridine nitrogen and any additional functional groups can provide stronger binding sites.

Furthermore, the metal nodes within the MOF can act as catalytic centers. rsc.org The organic ligand can also be designed to participate in catalytic reactions. The well-defined and tunable pore structure of MOFs can lead to high selectivity in catalysis by controlling the access of substrates to the active sites. While specific examples of MOFs from this compound are not widely reported, the principles of MOF design suggest that such materials would have potential in these areas.

Catalysis and Ligand Design in Organometallic Chemistry

The ability of the pyridine nitrogen in this compound to coordinate to metal centers makes it a valuable ligand in organometallic chemistry. The electronic properties of the ligand can be tuned by the bromothiophene unit, which in turn can influence the catalytic activity of the metal complex.

Palladium complexes bearing ligands with thiophene and pyridine moieties have been investigated for their catalytic activity in cross-coupling reactions. mdpi.comacs.orgresearchgate.net The ligand can play a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. The design of new ligands is a key area of research in the development of more efficient and selective catalysts.

For instance, palladium complexes of related N-heterocyclic carbene (NHC) ligands with pyridine functionalities have shown high catalytic activity in Heck reactions. researchgate.net The modular nature of ligands based on this compound would allow for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific transformations.

Research on this compound in Materials Science and Catalysis Remains Undocumented

Despite a thorough review of scientific literature, specific applications of the chemical compound this compound and its derivatives in the fields of materials science and catalysis have not been documented in available research.

The initial investigation aimed to explore the development of ligand scaffolds from this particular compound and to detail its catalytic activity and selectivity. However, the scientific literature does not appear to contain studies on this specific isomer of bromothienylpyridine for these purposes.

While the broader classes of pyridine and thiophene-containing compounds are known to be important in coordination chemistry and catalysis, with various isomers and derivatives being utilized as ligands for a range of transition metal catalysts, research has seemingly not been extended to or reported for this compound itself. General information on related compounds, such as other isomers of bromothienylpyridine, exists but does not provide the specific details required to address the outlined topics for the specified molecule.

Therefore, it is not possible to provide an article on the "" with the requested detailed sections on ligand scaffold development and catalytic activity, as the foundational research does not appear to be available in the public domain.

Advanced Structural and Mechanistic Probes for 3 5 Bromothiophen 3 Yl Pyridine Research

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Studies

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of 3-(5-Bromothiophen-3-yl)pyridine in solution. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) experiments are crucial for determining through-bond and through-space correlations.

The key feature influencing the conformation of this compound is the rotation around the single bond connecting the pyridine (B92270) and thiophene (B33073) rings. Multi-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful for probing the spatial proximity of protons on the two different aromatic rings. columbia.eduindiana.edu The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two interacting nuclei, making it a highly sensitive probe for internuclear distances up to approximately 5 Å. indiana.eduhuji.ac.il For a small molecule like this compound, NOESY experiments are generally suitable for detecting these through-space interactions. columbia.edublogspot.com

By analyzing the NOESY spectrum, correlations between specific protons on the pyridine ring and the thiophene ring can establish the preferred conformation or the dynamic range of conformations in solution. For instance, an observable NOE between the H2/H4 proton of the pyridine ring and the H2/H4 proton of the thiophene ring would provide direct evidence of their spatial closeness, helping to define the average dihedral angle between the two rings. Furthermore, variable temperature (VT) NMR studies can provide information on the energy barrier to rotation around the C-C single bond, revealing the dynamic nature of the molecule. huji.ac.il

Below is a table summarizing the application of various 2D NMR experiments for the study of this compound.

2D NMR Experiment Information Gained Application to this compound
COSY (Correlation Spectroscopy)Reveals proton-proton (¹H-¹H) scalar couplings within the same spin system.Confirms the assignment of protons within the pyridine ring and within the thiophene ring by identifying adjacent protons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space (<5 Å), irrespective of bonding. columbia.eduindiana.eduDetermines the through-space proximity between protons on the pyridine ring and the thiophene ring, elucidating the molecule's preferred 3D conformation and orientation of the rings relative to each other. huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton with the carbon to which it is directly attached.Provides unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on the known ¹H assignments.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by two or three bonds.Helps in assigning quaternary (non-protonated) carbons and confirms the overall connectivity of the molecular skeleton by showing correlations across the C-C bond linking the two rings.

High-Resolution Mass Spectrometry for Reaction Intermediate Identification and Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for elucidating the mechanisms of chemical reactions used to synthesize this compound. Its exceptional sensitivity and mass accuracy allow for the detection and identification of low-concentration, transient reaction intermediates, providing a snapshot of the reaction pathway. nih.govrsc.org Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) gently transfer ionic species from the reaction mixture into the mass spectrometer for analysis. nih.gov

In the context of synthesizing this compound, which is often achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), HRMS can be used to intercept and characterize key organometallic intermediates. For a Suzuki coupling between a pyridine-boronic acid and a bromothiophene, for example, HRMS could potentially detect:

Palladium(0) complexes with ligands.

Oxidative addition products, such as a Pd(II) species containing both the bromothiophene and catalyst ligands.

Transmetalation intermediates.

The final palladium complex before reductive elimination of the product.

The high mass accuracy of HRMS allows for the determination of the elemental composition of these intermediates, while tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CAD), can be used to fragment the intermediate ions, yielding structural information. nih.gov This data is invaluable for optimizing reaction conditions—such as catalyst, ligand, base, and solvent choice—to maximize yield and minimize by-product formation. researchgate.net

Synthetic Step (Suzuki Coupling) Potential Intermediate Species Information from HRMS
Catalyst Activation Pd(0)L₂Confirmation of active catalyst formation.
Oxidative Addition [Aryl-Pd(II)-X(L)₂] (Aryl = thiophene, X = Br)Detection confirms the first key catalytic step; accurate mass validates composition.
Transmetalation [Aryl-Pd(II)-Aryl'(L)₂] (Aryl' = pyridine)Observation provides evidence for the transfer of the second coupling partner to the catalyst.
By-product Formation Homocoupled products (bipyridine, bithiophene)Identification and quantification help in optimizing reaction selectivity.

X-ray Crystallography for Solid-State Structure, Intermolecular Interaction Analysis, and Polymorphism

X-ray crystallography provides the most definitive and high-resolution structural information for this compound in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise atomic coordinates are determined.

This technique yields a wealth of structural data, including:

Molecular Conformation : It provides exact bond lengths, bond angles, and, crucially, the torsional (dihedral) angle between the planes of the pyridine and thiophene rings as they exist in the crystal lattice.

Intermolecular Interactions : It reveals how molecules pack together in the crystal. This analysis identifies non-covalent interactions such as hydrogen bonds (if any), halogen bonds (involving the bromine atom), C-H···π interactions, and π-π stacking between the aromatic rings. ornl.govresearchgate.net These interactions are fundamental to the physical properties of the solid material. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. ornl.gov

Polymorphism : The compound may crystallize in different forms, known as polymorphs, which have distinct crystal structures and physical properties. X-ray crystallography is the primary method for identifying and characterizing these different polymorphic forms.

Crystallographic Parameter Type of Information Obtained
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit of the crystal.
Bond Lengths & Angles Provides precise intramolecular geometric data.
Torsional Angles Defines the conformation, particularly the dihedral angle between the thiophene and pyridine rings.
Intermolecular Contacts Identifies and quantifies interactions like halogen bonds, hydrogen bonds, and π-π stacking distances. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Environment and Reaction Progress Monitoring

For this compound, the spectra would be dominated by vibrations characteristic of the substituted pyridine and thiophene rings. Key vibrational modes include:

Aromatic C-H stretching vibrations.

C=C and C=N ring stretching modes of the pyridine and thiophene moieties.

Ring breathing modes.

In-plane and out-of-plane C-H bending vibrations.

Vibrations involving the C-S bond in the thiophene ring.

The C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

Because these vibrational frequencies are sensitive to the local electronic and steric environment, they can provide subtle details about the molecule's structure. Furthermore, vibrational spectroscopy is an effective tool for real-time reaction monitoring. uib.no For instance, during the synthesis of the compound, one could monitor the disappearance of vibrational bands corresponding to starting materials (e.g., the B-O stretch of a boronic acid in a Suzuki reaction) and the concurrent appearance of peaks characteristic of the this compound product.

Functional Group / Moiety Approximate Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Pyridine Ring1600 - 1450C=C, C=N Stretching
Thiophene Ring1500 - 1300C=C Stretching
C-H Bending1300 - 1000In-plane bending
Thiophene C-S850 - 600Stretching/Bending
C-Br700 - 500Stretching

Electrochemical Techniques for Redox Behavior and Electron Transfer Pathway Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. These techniques measure the current response of the molecule to a changing applied potential, providing information about its ability to accept or donate electrons.

The electronic nature of this compound is determined by the interplay between the electron-rich thiophene ring and the relatively electron-deficient pyridine ring. The bromine atom also acts as an electron-withdrawing group. A typical CV experiment would likely reveal:

Oxidation Potential : An anodic peak corresponding to the oxidation of the molecule, likely centered on the electron-rich bromothiophene ring. The potential at which this occurs is a measure of the energy of the Highest Occupied Molecular Orbital (HOMO).

Reduction Potential : A cathodic peak corresponding to the reduction of the molecule, likely involving the electron-accepting pyridine ring. This potential is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

By analyzing the characteristics of the voltammogram (peak potentials, peak currents, and reversibility), one can characterize the electron transfer pathways and the stability of the resulting radical ions. researchgate.net This information is particularly relevant for applications in organic electronics, where the HOMO/LUMO energy levels and redox stability are critical performance parameters.

Electrochemical Parameter Information Derived Relevance
Oxidation Potential (E_ox) Energy required to remove an electron (related to HOMO level).Determines electron-donating ability; stability to oxidative conditions.
Reduction Potential (E_red) Energy released upon adding an electron (related to LUMO level).Determines electron-accepting ability; stability to reductive conditions.
HOMO-LUMO Gap Estimated from the difference between E_ox and E_red.Correlates with the electronic absorption spectrum and material's color/transparency.
Reversibility Stability of the radical cation/anion formed after electron transfer.Indicates suitability for use in rechargeable devices or as a stable charge carrier.

Hyphenated Analytical Techniques for Complex Mixture Deconvolution in Reaction Optimization

Hyphenated techniques, which couple a powerful separation method with a sensitive detection method, are essential for the analysis of complex mixtures encountered during the synthesis and purification of this compound. nih.govresearchgate.net These methods allow for the separation, identification, and quantification of individual components in a single run.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is arguably the most powerful hyphenated technique for this application. LC separates the components of the reaction mixture based on their polarity. The eluent is then directed into a mass spectrometer, which provides mass-to-charge ratio data for each separated component, enabling positive identification of the product, unreacted starting materials, and any by-products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable if the compound and its related impurities are sufficiently volatile and thermally stable. ijarnd.com The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, with the MS providing definitive identification. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : In this advanced setup, the eluent from the LC flows through an NMR spectrometer. This allows for the acquisition of full NMR spectra for each separated component, providing unambiguous structural elucidation of unknown impurities or isomers without the need for prior isolation. dntb.gov.ua

These techniques are instrumental in reaction optimization, allowing chemists to rapidly assess the impact of varying reaction conditions on product purity and yield, leading to more efficient and cleaner synthetic processes. nih.govresearchgate.net

Hyphenated Technique Separation Principle Detection Principle Primary Application
LC-MS Polarity / PartitioningMass-to-charge ratioAnalyzing reaction mixtures, purity assessment, identifying non-volatile by-products. researchgate.net
GC-MS Volatility / Boiling PointMass-to-charge ratioAnalyzing volatile components, identifying thermally stable by-products. ijarnd.com
LC-NMR Polarity / PartitioningNuclear Magnetic ResonanceUnambiguous structural elucidation of unknown impurities or isomers in a mixture. dntb.gov.ua

Future Perspectives and Emerging Research Directions for 3 5 Bromothiophen 3 Yl Pyridine

The heterocyclic scaffold of 3-(5-Bromothiophen-3-yl)pyridine, which combines the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring, presents a fertile ground for scientific exploration. This unique electronic structure is the basis for its potential in medicinal chemistry and materials science. The future of research on this compound and its derivatives is poised at the intersection of advanced computational methods, sustainable practices, and interdisciplinary collaboration, aiming to unlock its full potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(5-Bromothiophen-3-yl)pyridine, and how can regioselectivity challenges in cross-coupling reactions be mitigated?

  • Methodology : Utilize Suzuki-Miyaura coupling between 5-bromothiophene-3-boronic acid and 3-bromopyridine, employing Pd(PPh₃)₄ as a catalyst under inert conditions. Optimize solvent polarity (e.g., THF/H₂O) and temperature (80–100°C) to enhance regioselectivity . Purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound. Monitor reaction progress using TLC and confirm purity via HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing structural isomers or byproducts of this compound?

  • Methodology : Combine ¹H/¹³C NMR to identify coupling patterns (e.g., pyridine C-H vs. thiophene protons). Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺). For isomer discrimination, employ X-ray crystallography (SHELXL refinement ) to resolve bond angles and torsional strain, as seen in analogous bromopyridine-thiophene hybrids .

Q. How does the bromothiophene substituent influence the electronic properties of the pyridine ring?

  • Methodology : Conduct UV-Vis spectroscopy to assess absorption shifts (~250–300 nm) caused by electron-withdrawing bromine. Compare with DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO/LUMO) and quantify charge distribution . Cyclic voltammetry in acetonitrile can further evaluate redox behavior .

Advanced Research Questions

Q. How can discrepancies between theoretical (DFT) and experimental bond angles in this compound derivatives be resolved?

  • Methodology : Refine X-ray diffraction data using SHELXL to account for thermal motion and crystal packing effects. Compare with DFT-optimized geometries (B3LYP/6-311++G** basis set). For example, in similar compounds, C-C bond angles in thiophene rings deviate by ≤2° due to steric interactions . Use Hirshfeld surface analysis to quantify intermolecular forces .

Q. What strategies optimize the synthesis of coordination complexes using this compound as a ligand?

  • Methodology : Screen transition metals (e.g., Pd(II), Cu(I)) under varying pH and solvent conditions (DMSO, MeOH). Characterize complexes via single-crystal XRD to confirm binding modes (e.g., η² vs. η¹ coordination). For stability studies, use thermogravimetric analysis (TGA) and ESI-MS to detect ligand-metal adducts .

Q. How do steric and electronic factors affect the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodology : Perform kinetic studies (e.g., pseudo-first-order conditions) with nucleophiles (e.g., amines, thiols) in DMF at 60°C. Monitor reaction rates via ¹H NMR and correlate with Hammett σ values. For steric analysis, compare substituent effects using X-ray structures of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.